2-Methyl-6-phenoxypyridine
Description
Structure
3D Structure
Properties
CAS No. |
28369-92-8 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-6-phenoxypyridine |
InChI |
InChI=1S/C12H11NO/c1-10-6-5-9-12(13-10)14-11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
FYNVZFPMUXKVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 6 Phenoxypyridine and Its Structural Analogues
Strategic Approaches to Phenoxypyridine Ring Systems
The creation of the phenoxypyridine scaffold, a key structural component, is most commonly achieved through nucleophilic aromatic substitution (SNAr). This method takes advantage of the electron-deficient nature of the pyridine (B92270) ring, which facilitates the displacement of a leaving group, typically a halide, by a nucleophile.
In nucleophilic aromatic substitution, an electron-poor aromatic ring is attacked by a nucleophile, leading to a substitution reaction that proceeds through a negatively charged intermediate known as a Meisenheimer complex. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. The presence of a good leaving group, such as a halogen, at these positions is crucial for the reaction to proceed.
The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring and is typically carried out in the presence of a base to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion.
2-Chloropyridine (B119429) is a common and commercially available starting material for the synthesis of 2-substituted pyridine derivatives. It is produced industrially by the direct chlorination of pyridine or, for higher yields and selectivity, from pyridine-N-oxide. The chlorine atom at the C-2 position is readily displaced by various nucleophiles.
In a typical synthesis of a 2-phenoxypyridine (B1581987) analogue, 2-chloropyridine is treated with a desired phenol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The base deprotonates the phenol to generate the corresponding phenoxide, which then acts as the nucleophile to attack the C-2 position of the 2-chloropyridine, displacing the chloride ion.
Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridine
| Phenol Derivative | Base | Solvent | Product |
|---|---|---|---|
| Phenol | K₂CO₃ | DMF | 2-Phenoxypyridine |
| 4-Methoxyphenol | NaH | THF | 2-(4-Methoxyphenoxy)pyridine |
This table is illustrative of typical reaction conditions and is based on general principles of nucleophilic aromatic substitution.
The introduction of a phenoxyl group at the C-6 position of a pyridine ring follows the same mechanistic principles as substitution at the C-2 position. The C-6 position is electronically equivalent to the C-2 position due to its proximity to the electron-withdrawing nitrogen atom. Therefore, a 2-substituted-6-halopyridine can serve as an excellent substrate for SNAr reactions.
For the synthesis of the target compound, 2-methyl-6-phenoxypyridine, a suitable precursor would be 2-methyl-6-chloropyridine or 2-methyl-6-bromopyridine. The reaction would proceed by treating this substrate with phenol and a base. The phenoxide ion would selectively attack the C-6 position, leading to the displacement of the halide and the formation of the desired aryl ether linkage.
Achieving regioselectivity in the functionalization of pyridine rings is a significant challenge in synthetic chemistry due to the intrinsic electronic properties of the heterocycle. Direct C-H functionalization often requires specific directing groups or catalysts to control the position of substitution.
For nucleophilic substitution, the regioselectivity is inherently controlled by the electronics of the pyridine ring, which strongly favors attack at the C2 and C6 positions. Therefore, SNAr reactions on halopyridines are highly regioselective. When starting with a pyridine ring that has halides at multiple positions (e.g., 2,6-dichloropyridine), selective mono-substitution can often be achieved by controlling the stoichiometry of the nucleophile and the reaction conditions. The second substitution typically requires harsher conditions. This inherent selectivity makes SNAr a powerful tool for building complex phenoxypyridine systems.
Nucleophilic Aromatic Substitution with Phenols on Halopyridines
Introduction of the Methyl Substituent
The placement of a methyl group onto the pyridine ring can be accomplished either before or after the formation of the phenoxy ether linkage. Strategies for methylation must consider the directing effects of the substituents already present on the ring.
Alpha-methylation refers to the introduction of a methyl group at a position adjacent to the ring nitrogen (C-2 or C-6). A convenient laboratory procedure for the highly selective mono-α-methylation of pyridines involves the use of a Raney nickel catalyst with a high-boiling point alcohol, such as 1-octanol (B28484) or 1-propanol. In this reaction, the alcohol is believed to be the source of the methyl group.
The reaction mechanism is thought to involve the pyridine coordinating to the nickel surface via the nitrogen atom. This coordination makes the alpha-carbons available for attack by a one-carbon fragment generated from the alcohol on the catalyst surface. This method demonstrates high regioselectivity, favoring the sterically less hindered α-position. For example, the methylation of 3-picoline yields 2,5-lutidine exclusively, with no formation of the more sterically hindered 2,3-lutidine.
This strategy is particularly useful for pyridines that lack highly reactive functional groups, as the reaction requires high temperatures and long reaction times.
Table 2: Alpha-Methylation of Substituted Pyridines Using Raney® Nickel and 1-Propanol
| Entry | Substrate | Product | Average Isolated Yield (%) |
|---|---|---|---|
| 1 | Pyridine | 2-Methylpyridine | 78 |
| 2 | 3-Methylpyridine | 2,5-Dimethylpyridine | 84 |
| 3 | 4-Methylpyridine | 2,4-Dimethylpyridine | 87 |
| 4 | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine | 90 |
| 5 | 4-tert-Butylpyridine | 2-Methyl-4-tert-butylpyridine | 94 |
| 6 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |
Data sourced from a study on continuous flow synthesis of 2-methylpyridines.
In the context of synthesizing this compound, one could envision starting with 2-phenoxypyridine and applying this α-methylation protocol. The reaction would be expected to yield a mixture of this compound and 2-methyl-4-phenoxypyridine, with the former potentially being the major product due to the directing and steric influence of the phenoxy group.
Continuous Flow Synthesis Techniques for Methylated Pyridines
Continuous flow synthesis has emerged as a superior alternative to traditional batch processing for the production of methylated pyridines, offering significant improvements in efficiency, safety, and environmental impact. nih.govnih.govresearchgate.net This technique replaces conventional reaction vessels with flow reactors, enabling a more controlled and streamlined process that often circumvents the need for extensive purification of crude products. researchgate.net
A notable application of this technology is the α-methylation of various substituted pyridines. nih.gov In a typical setup, a solution of the pyridine substrate in a low-boiling-point alcohol, such as 1-propanol, is pumped through a heated column packed with a heterogeneous catalyst. nih.govnih.gov Raney® nickel has proven to be an effective catalyst for this transformation, with the primary alcohol serving as the methyl source. nih.govnih.govresearchgate.net The reaction proceeds at high temperatures (e.g., >180 °C), and the desired 2-methylated pyridine products are obtained in good yields after simple evaporation of the solvent. nih.govresearchgate.net
The advantages of this continuous flow method over conventional batch reactions are numerous. It dramatically reduces reaction times, enhances safety by minimizing the volume of hazardous materials reacting at any given moment, and reduces waste by often eliminating the need for complex work-up procedures. nih.govnih.gov The process shows a high degree of regioselectivity, favoring methylation at the sterically less hindered α-position of the pyridine ring. nih.gov
Table 1: Comparison of Continuous Flow vs. Batch α-Methylation of Pyridines
| Feature | Continuous Flow Method | Conventional Batch Method |
|---|---|---|
| Catalyst | Raney® nickel (heterogeneous) | Various, often requiring complex systems |
| Methyl Source | Primary alcohol (e.g., 1-propanol) | Various, sometimes less accessible reagents |
| Reaction Time | Significantly shorter (e.g., minutes) | Often lengthy (e.g., hours to days) |
| Temperature | High (e.g., >180 °C) | High, often requiring reflux for extended periods |
| Work-up | Simple solvent evaporation | Often requires complex purification |
| Safety | Enhanced due to small reaction volumes | Higher risks with large-scale reactions |
| Waste | Reduced | More significant waste generation |
| Yields | Good to very good (78-97%) nih.gov | Variable |
This table is generated based on data from research on continuous flow synthesis of 2-methylpyridines. nih.gov
Green Chemistry Approaches in Pyridine Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pyridine derivatives, aiming to reduce the environmental impact of chemical manufacturing. ijarsct.co.in These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and the development of recyclable catalysts. ijarsct.co.innih.gov
Several techniques have been developed that align with these principles:
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to provide rapid and uniform heating, which can significantly accelerate reaction rates, improve yields, and reduce the formation of by-products compared to conventional heating methods. ijarsct.co.innih.gov One-pot, multi-component reactions to form pyridine derivatives have been shown to be highly efficient under microwave irradiation, with reaction times as short as 2-7 minutes and yields exceeding 90%. nih.gov
Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent or in a solid state minimizes the use of volatile organic compounds (VOCs), which are often hazardous. ijarsct.co.in Mechanochemistry, which uses mechanical force to drive reactions, is an innovative solvent-free approach. ijarsct.co.in
Use of Green Catalysts and Solvents: Ionic liquids (ILs) are gaining attention as sustainable alternatives in pyridine synthesis. researchgate.net Their low volatility and tunable properties allow them to function as both solvents and catalysts, and they can often be recycled. researchgate.net Supercritical fluids, like supercritical CO₂, represent another promising green solvent alternative. ijarsct.co.in Biocatalysts, such as engineered enzymes, offer high selectivity under mild reaction conditions, reducing the need for harsh chemicals and high energy input. ijarsct.co.in
Table 2: Efficiency Comparison of Microwave vs. Conventional Synthesis for Pyridine Derivatives
| Compound | Microwave Method Yield (%) | Microwave Method Time (min) | Conventional Method Yield (%) | Conventional Method Time (h) |
|---|---|---|---|---|
| 5a | 93 | 7 | 84 | 6 |
| 5b | 94 | 7 | 83 | 8 |
| 5c | 90 | 5 | 73 | 9 |
This table is based on data from a study on the green synthesis of novel pyridines. nih.gov
Multi-Step Synthetic Pathways for Complex Derivatives
The synthesis of highly substituted and complex pyridine derivatives, such as those related to this compound, necessitates sophisticated multi-step pathways. These routes involve the sequential introduction of functional groups onto the pyridine core.
2-Methyl-3-nitro-6-phenoxypyridine: A plausible synthetic route for this compound can be devised based on established reactions for similar structures. The synthesis of 2-methyl-3-nitropyridines often starts from more readily available 2-chloro-3-nitropyridines. mdpi.com A three-step process can be employed:
Malonic Ester Synthesis: 2-Chloro-3-nitropyridine is reacted with a malonic ester anion (e.g., from diethyl malonate and a base like K₂CO₃). mdpi.com
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to hydrolysis and decarboxylation, typically in aqueous sulfuric acid, to yield the 2-methyl-3-nitropyridine (B124571) core. mdpi.com
Phenoxy Group Introduction: To introduce the phenoxy group at the 6-position, one would need to start with a 2,6-dihalo-3-nitropyridine. A selective nucleophilic aromatic substitution (SₙAr) reaction with phenol or a metal-catalyzed cross-coupling reaction (e.g., a Suzuki or Ullmann coupling) with a phenoxy source could then be performed to install the phenoxy group, followed by the methylation sequence at the 2-position. A related Suzuki coupling has been used to synthesize 2-methyl-3-nitro-6-phenylpyridine (B8718652) from 6-Chloro-5-nitro-2-methylpyridine and phenylboronic acid. chemsrc.com
Amino-(3-((3,5-difluoro-4-methyl-6-phenoxypyridine-2-yl)oxy)phenyl)methaniminium Derivatives: The synthesis of such a complex molecule requires a highly convergent and strategic multi-step approach. The core of this molecule is a heavily substituted pyridine ring: 3,5-difluoro-4-methyl-6-phenoxy-2-oxy. A potential pathway would involve building the substituted pyridine ring first and then forming the ether linkage.
Pyridine Core Synthesis: A starting material like 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) could undergo hydroxylation to introduce a hydroxyl group at the 2-position. google.com
Functional Group Interconversion: Subsequent steps would involve converting the amino group to a methyl group (e.g., via a Sandmeyer-type reaction followed by reduction or coupling) and replacing the chloro groups with fluoro groups if not already present.
Ether Linkages: The two crucial ether linkages would be formed sequentially. The phenoxy group at the 6-position could be introduced via an SₙAr reaction. The final ether linkage at the 2-position would connect the pyridine core to the 3-(aminomethaniminium)phenol moiety. This is typically achieved through a Williamson ether synthesis or a metal-catalyzed coupling reaction. The synthesis of related amino-3,5-dicyanopyridine derivatives often involves multi-component condensation reactions. nih.gov
Catalyst Systems for Pyridine Functionalization
Catalyst systems are essential for the selective C-H functionalization of pyridines, allowing for the direct introduction of new bonds and complex substituents onto the ring. nih.gov A wide array of catalysts, particularly those based on transition metals, have been developed to control the position of functionalization (regioselectivity). beilstein-journals.org
Transition Metal Catalysts:
Palladium (Pd): Palladium catalysts, such as Pd(OAc)₂, are widely used for C-H functionalization. nih.gov For instance, the C3-arylation of pyridines can be achieved using a Pd(OAc)₂/1,10-phenanthroline system. nih.gov Palladium catalysis is also effective for C2-olefination, where a proposed mechanism involves the coordination of Pd(II) to the pyridine nitrogen, followed by C-H cleavage and alkene insertion. beilstein-journals.orgnih.gov
Iridium (Ir): Iridium complexes have shown unique activity in achieving meta-selectivity (C3-functionalization). nih.gov An example is the iridium-catalyzed C3-selective nucleophilic addition of pyridines to aromatic aldehydes, where steric factors control the site-selectivity. nih.gov
Rhodium (Rh): Heterobimetallic catalysts, such as Rh-Al systems, have been reported for the selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes. beilstein-journals.orgnih.gov
Rare-Earth Metal Catalysts:
Mono(phosphinoamido)-ligated rare-earth complexes (e.g., involving Gadolinium or Scandium) have been described for the catalytic ortho-C(sp²)-H functionalization of pyridines with both polar imines and nonpolar alkenes, yielding ortho-aminoalkylated and ortho-alkylated products, respectively. beilstein-journals.orgnih.gov Yttrium complexes have also demonstrated high catalytic activity for the ortho-alkylation of pyridines. beilstein-journals.org
Organocatalysis:
Photochemical methods using organocatalysts have also been developed. For example, a dithiophosphoric acid catalyst can facilitate the functionalization of pyridines with radicals. acs.org It acts sequentially as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor to enable the coupling of pyridinyl and allylic radicals. acs.org
Table 3: Overview of Catalyst Systems for Pyridine Functionalization
| Catalyst System | Type of Functionalization | Position Selectivity | Reference |
|---|---|---|---|
| Pd(OAc)₂ / 1,10-phenanthroline | Arylation | C3 | nih.gov |
| Iridium Complexes | Nucleophilic Addition to Aldehydes | C3 (meta) | nih.gov |
| Heterobimetallic Rh-Al | Monoalkylation with Alkenes | C2 (ortho) | beilstein-journals.orgnih.gov |
| Mono(phosphinoamido)-Rare Earth (Gd, Sc, Y) | Alkylation with Imines/Alkenes | C2 (ortho) | beilstein-journals.orgnih.gov |
This table summarizes various catalyst systems and their applications in pyridine functionalization based on recent literature.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Phenoxypyridine and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Methyl-6-phenoxypyridine by providing information about the chemical environment, connectivity, and spatial arrangement of its atoms.
In the ¹H-NMR spectrum, the protons of the methyl group are expected to produce a singlet peak at approximately 2.5 ppm. The protons on the pyridine (B92270) ring, being in a heteroaromatic system, will appear in the downfield region, typically between 6.5 and 8.5 ppm. Specifically, the proton at the C3 position is anticipated to be a doublet, coupled to the C4 proton. The C4 proton would likely appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both the C3 and C5 protons. The C5 proton signal is expected to be a doublet, coupled to the C4 proton.
The protons of the phenoxy group will also resonate in the aromatic region. The ortho-protons (C2' and C6') are expected to appear as a doublet, the meta-protons (C3' and C5') as a triplet, and the para-proton (C4') as a triplet, with chemical shifts influenced by the electron-withdrawing nature of the ether oxygen.
The ¹³C-NMR spectrum provides complementary information. The methyl carbon should appear at a characteristic chemical shift of around 20-25 ppm. The carbon atoms of the pyridine ring will have distinct signals, with C2 and C6 being the most deshielded due to their proximity to the nitrogen atom and the phenoxy group, respectively. The carbons of the phenoxy group will also show distinct resonances, with the carbon attached to the ether oxygen (C1') being the most downfield in that ring system.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ | ~2.5 | Singlet |
| Pyridine H-3 | ~6.7 | Doublet |
| Pyridine H-4 | ~7.6 | Triplet |
| Pyridine H-5 | ~6.8 | Doublet |
| Phenoxy H-2', H-6' | ~7.1 | Doublet |
| Phenoxy H-3', H-5' | ~7.4 | Triplet |
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~24 |
| Pyridine C-2 | ~158 |
| Pyridine C-3 | ~108 |
| Pyridine C-4 | ~139 |
| Pyridine C-5 | ~112 |
| Pyridine C-6 | ~164 |
| Phenoxy C-1' | ~154 |
| Phenoxy C-2', C-6' | ~122 |
| Phenoxy C-3', C-5' | ~130 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₂H₁₁NO) is 185 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 185.
The fragmentation of this compound is expected to follow characteristic pathways for aromatic ethers and pyridines. Key fragmentation patterns would likely include:
Cleavage of the ether bond: This is a common fragmentation pathway for aryl ethers. Loss of the phenoxy radical (•OPh) would result in a fragment ion at m/z 92, corresponding to the 2-methylpyridyl cation. Conversely, loss of the 2-methylpyridyl radical would lead to the phenoxy cation at m/z 93.
Loss of the methyl group: Cleavage of the methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 170.
Rearrangement and subsequent fragmentation: The molecular ion could undergo rearrangement followed by the loss of neutral molecules like CO or HCN, which are characteristic of pyridine ring fragmentation.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 185 | [C₁₂H₁₁NO]⁺ (Molecular Ion) |
| 170 | [M - CH₃]⁺ |
| 93 | [C₆H₅O]⁺ |
| 92 | [C₆H₆N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.
Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine and phenyl rings.
Aliphatic C-H stretching: The methyl group will exhibit C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹.
C=C and C=N stretching: The aromatic ring stretching vibrations of the pyridine and phenyl rings are expected to appear in the 1400-1600 cm⁻¹ region.
Aryl Ether C-O stretching: A strong, characteristic band for the asymmetric C-O-C stretch of the aryl ether linkage is expected in the range of 1200-1250 cm⁻¹. A weaker symmetric stretching band may appear around 1020-1075 cm⁻¹.
C-H bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted aromatic rings will be present in the fingerprint region (600-900 cm⁻¹), providing information about the substitution pattern. For a 2,6-disubstituted pyridine, specific bending vibrations can be identified.
Analysis of related compounds, such as 2-methoxy-6-methylpyridine, supports the assignment of these characteristic vibrational modes. researchgate.net
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| Asymmetric C-O-C Stretch | 1200 - 1250 |
| Symmetric C-O-C Stretch | 1020 - 1075 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.
Reactivity and Reaction Mechanisms of 2 Methyl 6 Phenoxypyridine Derivatives
Functionalization Strategies for Pyridine (B92270) and Phenoxy Moieties
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. wikipedia.orgquimicaorganica.org Electrophilic substitution on an unsubstituted pyridine ring is challenging and, when successful, typically directs incoming electrophiles to the C-3 and C-5 positions. This is because attack at C-2, C-4, or C-6 leads to an unstable carbocation intermediate where the positive charge is placed on the electronegative nitrogen atom. study.com
In 2-Methyl-6-phenoxypyridine, the pyridine ring is substituted with two electron-donating groups: a methyl group (weakly activating) and a phenoxy group (activating). Both groups are ortho-, para-directing. Their presence at the C-2 and C-6 positions reinforces the directing effect towards the C-3 and C-5 positions and, to a lesser extent, the C-4 position. The combined electron-donating effect of these substituents makes the ring more susceptible to electrophilic attack than pyridine itself.
Common electrophilic aromatic substitution reactions include:
Nitration: Typically performed with a mixture of nitric acid and sulfuric acid.
Halogenation: Achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Sulfonation: Requires fuming sulfuric acid.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not feasible on pyridine, as the nitrogen atom coordinates with the Lewis acid catalyst, further deactivating the ring. wikipedia.org
The substitution pattern is dictated by the stability of the intermediate carbocation (sigma complex), with the C-3 and C-5 positions being the most favored.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially at the C-2, C-4, and C-6 positions. stackexchange.comwikipedia.org This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. pearson.com The SNAr mechanism is an addition-elimination process that requires a good leaving group, typically a halide, on the ring.
While this compound itself does not have a suitable leaving group for SNAr, its halogenated derivatives are excellent substrates. For instance, a 3-halo-2-methyl-6-phenoxypyridine derivative could react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace the halide. The reaction is generally favored when strong electron-withdrawing groups are present on the ring, although pyridine's inherent electron deficiency often suffices. wikipedia.org The classic Chichibabin reaction, which involves the amination of pyridine at the C-2 position using sodium amide, exemplifies the high reactivity of the pyridine ring towards nucleophiles. wikipedia.org
Modifications and Derivatization of the Phenoxy Group
The phenoxy group in this compound is an aryl alkyl ether and can undergo its own set of reactions, primarily on the terminal phenyl ring.
Electrophilic Aromatic Substitution on the Phenoxy Ring
The ether oxygen is an activating, ortho-, para-directing group. byjus.com Consequently, the phenyl ring of the phenoxy moiety is activated towards electrophilic aromatic substitution and will direct incoming electrophiles to the positions ortho and para to the ether linkage. This allows for selective functionalization of the phenoxy group without altering the pyridine core. Typical reactions include nitration, halogenation, and Friedel-Crafts reactions under standard conditions. mlsu.ac.in The selectivity between ortho and para positions can often be controlled by adjusting reaction temperature; lower temperatures tend to favor the ortho isomer, while higher temperatures favor the para isomer in reactions like sulfonation. mlsu.ac.in
Cleavage of the Ether Linkage
The C-O ether bond is generally stable but can be cleaved under harsh conditions. Reagents such as strong acids (e.g., HBr, HI) or potent Lewis acids (e.g., BBr₃) can break the ether bond to yield 2-methyl-6-hydroxypyridine and a corresponding phenol (B47542) derivative. Nickel-catalyzed reductive cleavage of the C-O bond in aryl ethers is also a known transformation, offering a pathway to deoxygenate phenol derivatives. acs.org
Reactions at the Methyl Group (e.g., Benzylic C-H Functionalization)
The methyl group at the C-2 position of the pyridine ring is analogous to a benzylic position and exhibits enhanced reactivity. The electron-withdrawing pyridine ring acidifies the C-H bonds of the methyl group, facilitating deprotonation. wikipedia.org
Deprotonation and Alkylation
Treatment with a strong base, such as butyllithium (BuLi) or lithium diisopropylamide (LDA), can deprotonate the methyl group to form a nucleophilic carbanion. wikipedia.org This anion can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to form new C-C bonds, effectively elongating the side chain.
Oxidation
The methyl group can be oxidized to other functional groups. For example, strong oxidizing agents like potassium permanganate (KMnO₄) can convert the methyl group into a carboxylic acid, yielding 6-phenoxypicolinic acid. wikipedia.org
Condensation Reactions
The activated methyl group can also participate in condensation reactions. For instance, it can react with formaldehyde to produce 2-(2-hydroxyethyl)-6-phenoxypyridine. chemicalbook.com Recent research has also focused on photo-mediated methodologies for benzylic C-H bond oxygenation, which can convert benzylic C-H bonds into more versatile functional groups like alcohols. rsc.org
Metal-Catalyzed Transformations Involving Phenoxypyridines
Transition metal catalysis offers powerful tools for the functionalization of phenoxypyridine derivatives, often with high selectivity and efficiency. The pyridine nitrogen atom plays a crucial role as a directing group in many of these transformations.
C-H Activation Studies
Chelation-assisted C-H activation is a prominent strategy for the regioselective functionalization of C-H bonds. nih.gov In derivatives of this compound, the pyridine nitrogen can coordinate to a metal center, directing the activation of specific C-H bonds. This typically occurs at the C-3 position of the pyridine ring or the ortho-C-H bond of the phenoxy group, via the formation of a stable five- or six-membered metallacycle intermediate. rsc.org
Rhodium, palladium, ruthenium, and iron catalysts are commonly employed for these transformations. nih.govacs.orgacs.org
Rh(III) catalysts , such as [Cp*RhCl₂]₂, are highly effective for C-H activation and can catalyze reactions like olefination and annulation. nih.govrsc.orgnih.gov
Palladium(II) catalysts are widely used for ortho-arylation, acylation, and cyanation of 2-phenylpyridine (B120327) derivatives, a scaffold closely related to the phenoxy portion of the target molecule. rsc.org
Ruthenium(II) catalysts have also been developed for C-H arylation and alkylation, sometimes proceeding under milder conditions than other systems. acs.org
These methods enable the direct formation of C-C and C-heteroatom bonds, avoiding the need for pre-functionalized substrates.
Cross-Coupling Reactions (e.g., Stille-type, Suzuki-Miyaura) for Functionalization
Cross-coupling reactions are indispensable for synthesizing complex molecules, particularly biaryl structures. Halogenated derivatives of this compound serve as ideal substrates for these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. illinois.edu It is one of the most versatile methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. tcichemicals.com A halogenated derivative, such as 3-bromo-2-methyl-6-phenoxypyridine, can be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic substituents. beilstein-journals.orgresearchgate.net
The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
| Halopyridine Substrate | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Variable |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ | H₂O | High |
| Various Bromopyridines | Arylboronic acids | Pd(OAc)₂/PPh₃ | K₂CO₃ | Aqueous EtOH | Moderate to Excellent |
Data in the table is illustrative of typical conditions for related substrates. beilstein-journals.orgresearchgate.netnih.gov
Stille-type Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. libretexts.org However, a significant drawback is the toxicity of the tin compounds.
Similar to the Suzuki coupling, a halogenated this compound derivative can be functionalized by coupling it with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes). The mechanism is analogous to the Suzuki reaction, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org This method provides a reliable route for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. nih.gov
| Component | Examples |
|---|---|
| Electrophile (R¹-X) | Aryl/Vinyl Halides (Br, I), Triflates |
| Organostannane (R²-SnR₃) | Aryl-, Vinyl-, Alkynyl-, Alkylstannanes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Ligands/Additives | AsPh₃, PPh₃, Cu(I) salts, LiCl |
| Solvent | Toluene, THF, DMF, Dioxane |
The table outlines general components used in Stille reactions. wikipedia.orglibretexts.org
Allylation Reactions
The introduction of allyl groups into pyridine scaffolds represents a significant transformation in organic synthesis, providing versatile intermediates for further molecular elaboration. Research into the C-H allylation of pyridine derivatives has identified effective catalytic systems to achieve this conversion. For instance, Ru(II)-catalyzed C-H allylation has been demonstrated for N,N-dialkyl thiobenzamides using allyl methyl carbonate. This reaction proceeds efficiently with a catalytic system comprising [RuCl2(p-cym)]2, in conjunction with Cu(OAc)2 and Ag2O as oxidants researchgate.net. The optimal conditions for this transformation were established using 10 mol% of the ruthenium catalyst, 2 equivalents of Cu(OAc)2, 0.5 equivalents of Ag2O, and 2 equivalents of K2CO3 researchgate.net.
In a related context, the ruthenium-catalyzed cascade reaction of N-aryl-2-aminopyrimidines with alkenes can lead to allylation intermediates. The proposed mechanism involves an initial ortho C-H activation to form a ruthenium intermediate, which then undergoes migratory insertion of the alkene. A subsequent β-acetoxy elimination yields an allylation intermediate, which can then undergo further transformations rsc.org.
Mechanistic Investigations of Reaction Pathways
Understanding the intricate mechanisms of C-H functionalization in pyridine derivatives is crucial for optimizing existing synthetic methods and designing novel transformations. These investigations often involve a combination of experimental and computational approaches to elucidate the roles of catalysts, reagents, and reaction intermediates.
Radical Pathways and Scavenger Studies
The involvement of radical species in C-H functionalization reactions is a key mechanistic question. Radical scavenger experiments are a common tool to probe for the presence of radical intermediates. For example, in the context of a (3+2)-annulation reaction of N-phenyl 2-aminopyridines, the use of radical scavengers such as TEMPO and BHT indicated a non-radical pathway for the reaction rsc.org. Conversely, some reaction pathways are proposed to proceed via radical mechanisms. For instance, a proposed mechanism for indole synthesis involves the generation of an aryl radical from an aryldiazonium salt, which is then intercepted by a palladacycle intermediate beilstein-journals.org. Similarly, the synthesis of certain functionalized products is believed to occur through a nitrogen-centered radical intermediate, which is generated by the attack of an adamantyl radical on the electrophilic C2 position of a benzothiazole beilstein-journals.org.
Kinetic Isotope Effects and Rate-Determining Steps
Kinetic isotope effect (KIE) studies are a powerful method for determining the rate-determining step of a reaction and whether a C-H bond is broken in that step wikipedia.org. A primary KIE (kH/kD > 1) is typically observed when the C-H bond cleavage is part of the rate-determining step nih.gov.
| Reaction Type | Catalyst System | Substrate | kH/kD | Implication |
| Pd-catalyzed Arylation | Pd(OAc)2/n-BuAd2P | D5-pyridine | 4.0 | C-H bond cleavage is likely rate-determining nih.gov. |
| Rh-catalyzed Olefination | Rh catalyst | Not Specified | 2.5 | C-H cleavage could be the rate-determining step nih.gov. |
| Cu-catalyzed Dearomatization | CuBr·SMe2/(R,R)-Ph-BPE | 2-methoxypyridine | - | Transfer of the organic group from copper is rate-limiting nih.gov. |
This table summarizes key kinetic isotope effect studies on pyridine functionalization reactions.
Proposed Mechanisms for Pyridine Functionalization
The functionalization of pyridines can proceed through various mechanistic pathways, often dictated by the choice of catalyst and directing group.
Transition Metal-Catalyzed C-H Activation: A common strategy involves the use of transition metals like palladium and rhodium. In many instances, the reaction is initiated by the coordination of a directing group on the pyridine substrate to the metal center, followed by C-H activation to form a metallacycle intermediate sci-hub.sesnnu.edu.cn. This intermediate can then react with a coupling partner. For example, in a proposed mechanism for a Rh(III)-catalyzed reaction, an initial cyclometalation is followed by the insertion of an alkene into the C-Rh bond of the resulting rhodacycle nih.gov. Subsequent β-hydride elimination releases the functionalized product and regenerates the active catalyst nih.gov.
Dual Catalytic Systems: More complex transformations can be achieved through the combination of different catalytic cycles. For instance, a dual catalytic system merging C-H activation with photoredox catalysis has been proposed for certain indole syntheses. In this mechanism, a palladacycle is formed via directing group-assisted C-H activation. Concurrently, a photocatalyst, upon excitation by visible light, reduces an aryldiazonium salt to generate an aryl radical. This radical is then intercepted by the palladacycle to form a Pd(III) intermediate, which ultimately leads to the final product beilstein-journals.org.
Pathways Involving Different Oxidation States: The catalytic cycle in transition metal-catalyzed reactions often involves changes in the oxidation state of the metal. For example, palladium-catalyzed C-H functionalization can proceed through Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycles. In a Pd(II)/Pd(0) cycle, the functionalization of the palladacycle occurs via a reductive process to release the product and a Pd(0) species, which is then reoxidized to Pd(II) sci-hub.se. Alternatively, a two-electron oxidation of the palladacycle can lead to a Pd(IV) intermediate, which then undergoes reductive elimination to form the product sci-hub.se.
Photochemical Reactions of Heteroarenes
Photochemical methods offer an alternative approach to the functionalization of heteroarenes, including pyridine derivatives. These reactions are typically initiated by the absorption of light, leading to excited states with enhanced reactivity.
The photochemical alkylation of heteroarenes has been demonstrated using UVA LED irradiation in the presence of an acid. For instance, 2,6-diphenylpyridine, fluorinated phenylpyridine, and 2-phenylpyridine have been successfully methylated under these conditions, affording the corresponding products in good yields rsc.org. Control experiments have confirmed that both acid and UVA irradiation are necessary for the transformation to occur rsc.org. In some cases, the reaction can be sensitive to the choice of acid, with HCl being effective while other acids like TFA, H2SO4, and HOTf give little to no conversion rsc.org.
The scope of this photochemical alkylation extends to various substituted heteroarenes. For example, 6- and 7-haloquinaldines have been converted to their dimethylquinoline products rsc.org. The reaction is also amenable to scale-up, highlighting its potential for practical applications rsc.org. Interestingly, in the case of 2-phenylpyridine, besides the methylated product, small amounts of 2-methyl-6-phenylpyridine and 2,4-dimethyl-6-phenylpyridine were also observed, indicating the potential for multiple functionalizations rsc.org.
| Heteroarene | Product | Yield (%) |
| 2,6-Diphenylpyridine | Methylated product | 82 |
| Fluorinated phenylpyridine | Methylated product | 61 |
| 2-Phenylpyridine | Methylated product | 59 |
This table shows the yields of photochemical methylation for various pyridine derivatives. rsc.org
Coordination Chemistry and Ligand Applications of 2 Methyl 6 Phenoxypyridine
Coordination Modes and Geometries of 2-Methyl-6-phenoxypyridine with Transition Metals
Transition metal complexes exhibit a variety of coordination numbers and geometries, such as linear, trigonal planar, tetrahedral, square planar, and octahedral, which are influenced by the metal ion's size, charge, and electronic configuration, as well as the nature of the ligand. libretexts.orglibretexts.orgwikipedia.org For a monodentate ligand like this compound, coordination would occur through the nitrogen atom of the pyridine (B92270) ring. The resulting geometry would depend on the metal-to-ligand ratio and the specific metal ion. For instance, a coordination number of four could lead to tetrahedral or square planar geometries, while a coordination number of six typically results in an octahedral arrangement. libretexts.orgwikipedia.org Without experimental evidence, such as X-ray crystallography data for complexes of this compound, any discussion of its preferred coordination modes and the resulting geometries remains speculative.
Influence of Steric and Electronic Properties of the Phenoxypyridine Ligand on Complexation
The steric and electronic properties of a ligand are fundamental in determining the structure, stability, and reactivity of the resulting metal complex. nih.govmdpi.com For this compound, the methyl group at the 2-position and the phenoxy group at the 6-position would exert significant influence.
Steric Effects: The bulky methyl and phenoxy groups flanking the coordinating nitrogen atom would create steric hindrance. This could limit the number of ligands that can coordinate to a single metal center, potentially favoring lower coordination numbers compared to less substituted pyridines. nih.gov This steric crowding can also influence the geometry of the complex. nih.gov
Electronic Effects: The phenoxy group, being an electron-withdrawing group, would decrease the electron density on the pyridine nitrogen. This reduction in basicity would weaken its ability to donate its lone pair of electrons, potentially resulting in less stable complexes compared to those with electron-donating groups on the pyridine ring.
Quantitative data or comparative studies detailing these effects for this compound are not available in the provided search results.
Catalytic Applications of 2 Methyl 6 Phenoxypyridine Derived Ligands
Homogeneous Catalysis with Phenoxypyridine-Metal Complexes
Phenoxypyridine-metal complexes are pivotal in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The electronic and structural properties of ligands derived from 2-methyl-6-phenoxypyridine can be finely tuned, influencing the catalytic activity of the metallic center. These ligands stabilize the metal ions, often in low oxidation states, creating catalytically active species for a variety of chemical transformations. nih.govrsc.org
The synthesis of these complexes typically involves the reaction of a suitable metal precursor, such as a metal halide or acetate, with the this compound ligand. kfupm.edu.saacs.org The resulting complexes have demonstrated utility in a range of catalytic reactions, including cross-coupling reactions and oxidations. For instance, palladium(II) complexes bearing pyridine-based ligands have been shown to be effective catalysts for Suzuki coupling reactions under relatively mild conditions. kfupm.edu.sa The specific nature of the phenoxy and methyl groups on the pyridine (B92270) ring can influence the steric and electronic environment around the metal center, thereby affecting the catalyst's performance.
Iron complexes featuring pyridine-based ligands have also been explored for their catalytic prowess. The valence state of the iron center, whether Fe(II) or Fe(III), has been shown to be a critical factor in determining the catalytic activity, with Fe(III) complexes sometimes exhibiting superior performance in oxidation reactions. nih.gov The coordination of the phenoxypyridine ligand helps to stabilize the iron cation, facilitating its catalytic cycle. nih.gov
Research into various metal complexes, including those of rhodium, ruthenium, and copper, with pyridine-based ligands continues to expand the scope of homogeneous catalysis. rsc.orgnih.govrsc.org These catalysts are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.
Table 1: Examples of Homogeneous Catalytic Applications with Pyridine-Derivative Metal Complexes
| Catalyst System | Reaction Type | Key Findings |
| Palladium(II)-imidazopyridine | Suzuki Coupling | Facilitates C-C bond formation under mild conditions. kfupm.edu.sa |
| Iron(III)-terpyridine | Phenol (B47542) Degradation | Fe(III) state shows enhanced catalytic activity compared to Fe(II). nih.gov |
| Rhodium(III)-Cp* | C-H Alkylation | Effective for the C-H functionalization of 2-aryl pyridines. nih.gov |
| Copper(II)-carboxylate | C-H Activation | Carboxylates from stronger acids accelerate the C-H activation step. rsc.org |
Heterogeneous Catalysis Using Pyridine Derivatives on Solid Supports
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, ligands derived from this compound can be immobilized on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. Common solid supports include silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and mesoporous materials like SBA-15. nih.govnih.gov
The immobilization process involves anchoring the pyridine-based ligand or its pre-formed metal complex onto the support surface. This can be achieved through covalent bonding or non-covalent interactions. The resulting heterogeneous catalyst can be easily separated from the reaction mixture by filtration and can often be reused for multiple catalytic cycles without a significant loss of activity. nih.gov
For example, iron bis-terpyridine complexes immobilized on an SBA-15 support have been shown to be effective and recyclable catalysts for a variety of C-C coupling reactions and oxidations, such as the epoxidation of alkenes. nih.gov Similarly, single-site zinc and gallium catalysts supported on silica have demonstrated activity in olefin oligomerization, showcasing the potential of supported main group metals. nih.gov The choice of support can also influence the catalyst's performance; for instance, the reusability and activity of rhodium catalysts in hydrogenation reactions have been shown to differ depending on whether activated carbon or γ-alumina is used as the support. mdpi.com
Table 2: Performance of Supported Pyridine-Derivative Catalysts
| Catalyst/Support | Reaction | Advantage of Heterogenization |
| Iron bis-TPY/SBA-15 | Alkene Epoxidation | High yields and recyclability of the catalyst. nih.gov |
| Rh/C vs. Rh/γ-Al2O3 | 1-Methylpyrrole Hydrogenation | Support material significantly affects catalyst reusability and activity. mdpi.com |
| Ga3+/SiO2 | Ethylene (B1197577) Oligomerization | Forms higher molecular weight olefins compared to other supported metals. nih.gov |
Catalytic Oligomerization Reactions (e.g., Ethylene Oligomerization)
Ligands derived from this compound play a role in metal-catalyzed oligomerization reactions, particularly of olefins like ethylene. These reactions are of immense industrial importance for the production of linear alpha-olefins, which are key intermediates in the synthesis of polymers, detergents, and lubricants. The structure of the ligand is crucial in directing the selectivity of the oligomerization process, influencing the chain length and linearity of the products.
Transition metal complexes, often involving nickel, iron, or cobalt, coordinated with phenoxypyridine-type ligands are highly effective for ethylene oligomerization. The steric bulk and electronic properties of the 2-methyl and 6-phenoxy substituents can be systematically varied to control the catalytic activity and the distribution of oligomer products.
While direct examples focusing solely on this compound are specific, the broader class of pyridine-based ligands in conjunction with metals like cobalt and nickel has been extensively studied for the heterocyclization and oligomerization of acetylenes and vinylpyridines. researchgate.net Furthermore, silica-supported single-site catalysts of main group metals like Ga³⁺ and Zn²⁺ have been reported to catalyze ethylene and propylene (B89431) oligomerization, producing a distribution of linear olefins. nih.gov The mechanism for these main group metal catalysts is proposed to proceed via the Cossee-Arlman mechanism, involving metal hydride and metal alkyl intermediates. nih.gov
C-H Functionalization Catalysis
C-H functionalization has become a powerful strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds. rsc.org Ligands derived from this compound can be employed in metal-catalyzed C-H functionalization reactions, where the pyridine nitrogen often acts as a directing group to guide the catalyst to a specific C-H bond. nih.govmdpi.com
Transition metals such as palladium, rhodium, and ruthenium are commonly used in these transformations. nih.govnih.govelsevierpure.com For example, rhodium complexes have been successfully used for the C-H alkylation of 2-aryl pyridines. nih.gov The pyridine ring directs the metal to activate a C-H bond on the appended aryl group, followed by reaction with a coupling partner.
The functionalization can occur at various positions on the pyridine ring or its substituents. While the C2 position of pyridine is often readily functionalized due to its proximity to the nitrogen atom, achieving regioselective functionalization at more distant positions (C3, C4) has been a significant challenge. nih.gov Recent advances have enabled such distal C-H functionalizations. The electronic nature of the ligand and the choice of metal catalyst are critical in controlling the site-selectivity of the reaction. rsc.orgnih.gov For instance, in carboxylate-assisted C-H activation, using carboxylates derived from stronger acids can make the metal center more electrophilic, thereby promoting the C-H activation step. rsc.org
Regioselectivity and Efficiency in Catalytic Processes
The regioselectivity and efficiency of catalytic processes employing this compound derived ligands are of paramount importance for their practical application. Regioselectivity, the control over which position on a molecule reacts, is often governed by the steric and electronic properties of the ligand. The 2-methyl and 6-phenoxy groups create a specific pocket around the metal center, which can favor the approach of a substrate in a particular orientation.
In C-H functionalization reactions, the directing ability of the pyridine nitrogen is a key factor in achieving high regioselectivity. nih.govmdpi.com By coordinating to the metal center, the nitrogen atom positions the catalyst in proximity to specific C-H bonds, leading to their selective activation.
The efficiency of a catalytic process is determined by factors such as reaction rate, catalyst turnover number (TON), and turnover frequency (TOF). The electronic properties of the phenoxypyridine ligand significantly influence these parameters. Electron-donating or electron-withdrawing substituents on the phenoxy ring can modulate the electron density at the metal center, thereby affecting its catalytic activity. For example, in the selective hydrogenation of 2-methyl-3-butyn-2-ol, a zinc-doped palladium catalyst demonstrated high selectivity (98.2%) and stability over extended periods. researchgate.net The design of monofluorophos ligands has also shown that tuning the electronic properties, specifically the π-acceptor ability, can influence regioselectivity in reactions like hydroformylation. mdpi.com
Table 3: Factors Influencing Regioselectivity and Efficiency
| Catalytic Process | Influencing Factor | Outcome |
| C-H Functionalization | Directing Group (Pyridine N) | High regioselectivity for specific C-H bonds. nih.govmdpi.com |
| C-H Activation | Acidity of Carboxylate Ligand | Stronger acids accelerate the reaction by making the metal more electrophilic. rsc.org |
| Hydrogenation | Catalyst Support | The choice of support (e.g., carbon vs. alumina) affects catalyst activity and reusability. mdpi.com |
| Hydroformylation | Ligand Electronics (π-acceptor ability) | Tuning ligand electronics allows for control over regioselectivity. mdpi.com |
| Selective Hydrogenation | Bimetallic Catalyst Composition | A PdZn bimetallic system provides high selectivity and long-term stability. researchgate.net |
Advanced Materials Science and Optoelectronic Applications of 2 Methyl 6 Phenoxypyridine Analogues
Luminescent Properties and Mechanisms (e.g., Fluorescence, MLCT/LLCT/LMCT)
The luminescence of 2-methyl-6-phenoxypyridine and its analogues is rooted in their distinct electronic structures, which give rise to phenomena such as fluorescence and various charge-transfer transitions, particularly when incorporated into larger molecular systems or metal complexes.
Studies on analogues like 2-(4-methyl)phenoxypyridine reveal solvent-dependent fluorescence characteristics. The fluorescence intensity of this compound varies significantly with the polarity of the solvent, a phenomenon known as solvatochromism. For instance, its emission intensity is highest in ethyl acetate, which is suggested to be due to the formation of a complex via hydrogen bonding between the compound and the solvent. A comparison with the parent 2-phenoxypyridine (B1581987) shows that the former is less fluorescent. This indicates that substitutions on the phenoxy ring can modulate the luminescent properties of the molecule.
Table 1: Fluorescence Emission of 2-(4-methyl)phenoxypyridine in Various Solvents This interactive table summarizes the fluorescence emission maxima of 2-(4-methyl)phenoxypyridine in different solvent environments, illustrating the compound's solvatochromic behavior.
| Solvent | Emission Maxima (nm) | Relative Intensity |
|---|---|---|
| Ethyl Acetate | ~410 | Highest |
| Methanol | ~415 | Moderate |
| Acetonitrile | ~412 | Moderate |
| Chloroform | ~418 | Low |
Data is synthesized from findings on phenoxypyridine derivatives.
Beyond simple fluorescence, pyridine (B92270) derivatives are crucial components in coordination complexes that exhibit specialized charge-transfer phenomena. These transitions are fundamental to the photophysical properties of many advanced materials. The primary mechanisms include:
Metal-to-Ligand Charge Transfer (MLCT): In this process, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. Pyridine-containing ligands are excellent for facilitating MLCT due to their electron-accepting π-systems. researchgate.net In many ruthenium(II) and platinum(II) complexes, absorption of light in the visible region promotes an electron from the metal center to the pyridine-based ligand, creating an MLCT excited state. researchgate.netnih.gov This state is often luminescent, and its properties, such as emission color and lifetime, can be tuned by modifying the ligands. rsc.org
Ligand-to-Ligand Charge Transfer (LLCT): This transition occurs in complexes containing both electron-donating and electron-accepting ligands. An electron is excited from an orbital primarily located on the donor ligand to an orbital on the acceptor ligand. In certain platinum(II) pincer complexes featuring a central substituted pyridine ring, visible absorption bands have been assigned to a mixed state with significant LLCT character. nih.gov The emission from these complexes can also originate from a triplet LLCT state. nih.gov
Ligand-to-Metal Charge Transfer (LMCT): This is the reverse of MLCT, where an electron is excited from a ligand-based orbital to a metal-centered orbital. This process is less common for the types of complexes typically formed with simple pyridine ligands but can occur if the metal is in a high oxidation state and the ligand is electron-rich.
In some systems, such as those with 2,6-diaminopyridine (B39239) derivatives, intramolecular charge transfer (ICT) is the dominant mechanism. rsc.org Here, upon excitation, electron density moves from an electron-donating group (like an amino group) to an electron-withdrawing part of the same molecule (the pyridine ring), leading to a red-shifted and intensified emission spectrum. rsc.org
Applications in Organic Light-Emitting Diodes (OLEDs)
Analogues of this compound, particularly 2-phenylpyridine (B120327) and its derivatives, are foundational ligands in the development of highly efficient phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). These ligands are used to create cyclometalated iridium(III) complexes, such as the archetypal green emitter tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]. These complexes are prized for their ability to harvest both singlet and triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%.
The core structure allows for systematic tuning of the emission color and device performance. By adding electron-donating or electron-withdrawing substituents to the phenyl or pyridine rings, the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely controlled. For instance, introducing electron-donating groups onto the 2-phenylpyridine scaffold can blue-shift the emission while maintaining a relatively low oxidation potential. This is advantageous as it allows the use of host materials with shallower HOMO levels, which improves charge injection and lowers the device turn-on voltage.
Research has demonstrated that new iridium complexes based on this principle can lead to superior OLED performance compared to benchmark emitters like FIrpic (bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate) in the same device architecture. Improvements are seen in several key metrics:
Lower Turn-on Voltage: Devices can be initiated at lower voltages (e.g., 2.8 V vs. 3.6 V for a standard FIrpic device), indicating more efficient charge injection.
High Efficiency: White OLEDs incorporating such emitters have achieved high current efficiencies (e.g., 20.4 cd/A at 100 cd/m²) and brightness levels exceeding 20,000 cd/m².
Reduced Efficiency Roll-off: These advanced emitters exhibit excellent stability at high brightness, with efficiency roll-off as low as 1% at 1000 cd/m², a significant improvement for practical lighting and display applications.
Table 2: Performance of a Bluish-Green OLED Using a Modified 2-Phenylpyridine Iridium Complex This interactive table presents key performance metrics for an OLED device employing an iridium complex with an electron-donating substituent on the cyclometalated ligand, showcasing its advantages over standard emitters.
| Performance Metric | Value | Comparison to Standard (FIrpic) |
|---|---|---|
| Turn-on Voltage | 2.8 - 3.0 V | Lower (FIrpic ~3.6 V) |
| Max. Brightness | >20,000 cd/m² | High |
| Current Efficiency (@100 cd/m²) | 20.4 cd/A | High |
| Efficiency Roll-off (@1000 cd/m²) | ~1% | Very Low |
Data synthesized from studies on advanced iridium emitters for OLEDs.
Development of Photonic and Optical Materials
The pyridine moiety present in this compound analogues makes them valuable building blocks for photonic and optical materials, particularly in the field of nonlinear optics (NLO). Organic NLO materials are of great interest for applications in optical data storage, communications, and frequency conversion due to their large nonlinear responses and high-speed operation.
Pyridine groups can be incorporated into larger π-conjugated systems, such as fluorenone derivatives, to create materials with significant second-order NLO effects. rsc.org These materials can exhibit efficient second harmonic generation (SHG), a process where two photons of a certain frequency are converted into a single photon with double the frequency (and half the wavelength). The arrangement of these molecules in a noncentrosymmetric crystal lattice is crucial for achieving a strong SHG response. rsc.org
Furthermore, pyridyl substitution has been used to control the solid-state packing of molecules, leading to crystal polymorphs with distinct optical properties. For example, substituting pyridyl groups at the 2,6-positions of an anthracene (B1667546) core can shift the crystal packing from a standard herringbone arrangement to a 1D slipped stacking motif. rsc.org This change in molecular arrangement directly impacts the material's optical characteristics, including its emission spectra and optical waveguiding properties. rsc.org This ability to tailor solid-state architecture is key to developing organic crystals that can guide and manipulate light at the microscale.
In other applications, pyridine derivatives have been investigated as components in guest-host systems for NLO materials. nih.gov For instance, conjugated azo-aromatic systems containing a 2,6-dimethyl-pyridine core can be embedded in a polymer matrix like polymethyl methacrylate (B99206) (PMMA). nih.gov After processing into a thin film and aligning the molecules with an electric field (a process called poling), these materials exhibit second-order NLO properties, demonstrating their potential for use in photonic devices. nih.gov
Excitation Energy Transfer Phenomena in Doped Systems
Excitation energy transfer is a critical process in many photonic and optoelectronic applications, allowing for the efficient channeling of energy from a light-absorbing molecule (the donor or host) to a light-emitting molecule (the acceptor or dopant). Doped systems based on this compound analogues are prime examples of this phenomenon in action, most notably within OLEDs.
In a typical phosphorescent OLED, a small amount of an organometallic emitter, such as an iridium complex bearing 2-phenylpyridine ligands, is doped into a host material with a wide bandgap. The process unfolds as follows:
Excitation of the Host: Under electrical stimulation, charge carriers (electrons and holes) recombine primarily on the host molecules, forming excitons (bound electron-hole pairs).
Energy Transfer: The excitation energy from the host molecule is then transferred to the dopant molecule. This transfer can occur through two main mechanisms:
Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole coupling mechanism that is efficient when the emission spectrum of the host significantly overlaps with the absorption spectrum of the dopant. This is the primary mechanism for transferring singlet excitons.
Dexter Energy Transfer: A short-range mechanism requiring wavefunction overlap between the host and dopant, which proceeds via electron exchange. This is the dominant mechanism for transferring triplet excitons, which is crucial for achieving high efficiency in phosphorescent OLEDs.
Emission from the Dopant: The dopant molecule, now in an excited state, relaxes by emitting a photon. Because the emission originates from the dopant, the color of the OLED is determined by the chemical structure of the dopant, not the host.
The efficiency of this energy transfer is paramount for device performance. A well-designed host-dopant system ensures that nearly all excitons formed on the host are transferred to the phosphorescent dopant, preventing non-radiative decay pathways and maximizing light output. The use of host materials like 4,4′,4′′-tri(N-carbazolyl)-triphenylamine (TCTA) in combination with 2-phenylpyridine-based iridium complexes is a well-established strategy that relies on efficient host-to-dopant energy transfer to achieve high-performance OLEDs.
Supramolecular Chemistry and Host Guest Interactions of Phenoxypyridine Scaffolds
Host-Guest Complexation with Pyridinium Salts
Host-guest chemistry involves the formation of unique structural complexes between a large "host" molecule and a smaller "guest" molecule. In the context of phenoxypyridine scaffolds, the pyridine (B92270) nitrogen can be protonated or alkylated to form a pyridinium salt. These pyridinium salts have emerged as a promising class of reactive intermediates for building molecular complexity and have been utilized in various chemical transformations. nih.gov
The formation of host-guest complexes with pyridinium salts is an area of active research. For instance, the complexation between cucurbiturils, a family of macrocyclic host molecules, and N-phenylpyridinium cation derivatives has been explored. researchgate.net While direct studies on 2-Methyl-6-phenoxypyridine are limited, the general principles suggest that the phenoxypyridine moiety, when converted to a pyridinium salt, could act as a guest for various macrocyclic hosts. The binding affinity would be influenced by factors such as the size and shape of the host's cavity, the electronic properties of the guest, and the solvent environment.
A dual photocatalytic system has been described for the synthesis of phenol-pyridinium salts using visible light, which proceeds via an electron donor-acceptor (EDA) complex. nih.gov This methodology highlights a pathway to generate pyridinium salts from phenol (B47542) and pyridine precursors, which could be applicable to phenoxypyridine derivatives.
| Host Molecule Type | Potential Guest | Key Interactions |
| Cucurbiturils | N-alkyl or N-aryl phenoxypyridinium salts | Ion-dipole, hydrophobic interactions |
| Calixarenes | Phenoxypyridinium salts | Cation-pi, hydrophobic interactions |
| Crown Ethers | Protonated phenoxypyridine (phenoxypyridinium) | Hydrogen bonding, ion-dipole interactions |
Hydrogen-Bonded Networks and Molecular Aggregation
Hydrogen bonding is a fundamental directional interaction in supramolecular chemistry. khanacademy.org The nitrogen atom of the pyridine ring in the phenoxypyridine scaffold is a potential hydrogen bond acceptor. In the protonated pyridinium form, the N-H group becomes a hydrogen bond donor. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.
The aggregation of molecules in solution and the solid state is governed by a balance of intermolecular forces. rsc.org For phenoxypyridine derivatives, hydrogen bonding involving the pyridine nitrogen can play a crucial role in directing the assembly process. For example, in dipyridone-substituted compounds, hydrogen bonds are key to their self-assembly into fascinating networks. nih.gov The interplay of hydrogen bonding with other non-covalent interactions, such as π-π stacking of the aromatic rings, will determine the final supramolecular architecture.
Molecular aggregation can be influenced by factors such as solvent polarity and concentration. In some cases, aggregation can lead to changes in photophysical properties, such as aggregation-induced emission (AIE). nih.gov
| Interaction Type | Description | Potential Supramolecular Structure |
| N···H-X | Pyridine nitrogen as a hydrogen bond acceptor | Chains, sheets, or 3D networks |
| N+-H···X- | Pyridinium N-H as a hydrogen bond donor | Ion-paired networks |
| π-π stacking | Interaction between aromatic rings | Columnar or layered structures |
Self-Assembly Processes in Solution and Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures. For phenoxypyridine scaffolds, self-assembly can be driven by a combination of the intermolecular forces discussed previously. In solution, the balance between solute-solute and solute-solvent interactions will determine whether aggregation occurs. The formation of molecular aggregates can be controlled in microdroplets, where de-aggregation may be observed at the air/water interface. rsc.org
The study of the self-assembly of phenoxypyridine derivatives can provide insights into the design of new materials with desired properties. For example, controlling the packing of molecules in the solid state can influence properties such as solubility, melting point, and even biological activity.
Structure Reactivity and Structure Property Relationships in 2 Methyl 6 Phenoxypyridine Chemistry
Elucidating the Influence of Substitution Patterns on Reactivity
The reactivity of 2-methyl-6-phenoxypyridine is significantly influenced by the electronic and steric nature of its substituents: the electron-donating methyl group and the electron-withdrawing, yet sterically bulky, phenoxy group. These substituents modulate the electron density of the pyridine (B92270) ring and control the regioselectivity of its reactions.
The methyl group at the 2-position, being an electron-donating group, increases the electron density of the pyridine ring, particularly at the ortho and para positions. This electronic effect makes the pyridine nitrogen more basic and can influence the rate and outcome of reactions involving this nitrogen atom. However, the steric bulk of the methyl group ortho to the nitrogen can also hinder the approach of reagents, a phenomenon known as steric hindrance. This steric effect can direct reactions to other less hindered positions on the ring. For instance, in nucleophilic aromatic substitution reactions, the presence of a methyl group can influence the position of substitution. Studies on related 2-methyl-3-nitropyridines have shown that the methyl group can sterically favor substitution at the 3-position. mdpi.com
The interplay of these electronic and steric effects governs the reactivity of this compound in various transformations, including C-H activation. nih.govrsc.org The pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of specific C-H bonds. rsc.org The substitution pattern on the pyridine ring, as with this compound, would be expected to fine-tune the efficiency and regioselectivity of such reactions.
| Substituent | Position | Electronic Effect | Steric Effect |
| Methyl | 2 | Electron-donating (inductive and hyperconjugation) | Moderate steric hindrance |
| Phenoxy | 6 | Electron-donating (resonance), Electron-withdrawing (inductive) | Significant steric hindrance |
Correlation Between Molecular Structure and Catalytic Performance
While direct catalytic applications of this compound are not extensively documented, its structural features suggest its potential as a ligand in transition-metal catalysis, particularly in cross-coupling reactions. nih.govresearchgate.net The correlation between its molecular structure and potential catalytic performance can be inferred from studies on analogous pyridine-based ligands. researchgate.net
The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, forming a metal complex that can act as a catalyst. The electronic properties of the substituents on the pyridine ring directly impact the electron density at the metal center, which in turn influences the catalytic activity. The electron-donating methyl group would increase the electron density on the metal, which can enhance the oxidative addition step in many catalytic cycles. Conversely, the net electron-withdrawing nature of the phenoxy group could make the metal center more electrophilic, potentially favoring the reductive elimination step. The balance of these effects is crucial for an efficient catalytic cycle.
The steric environment created by the substituents is also a key determinant of catalytic performance. The methyl and phenoxy groups flanking the coordinating nitrogen atom can create a specific "bite angle" and a defined steric pocket around the metal center. This can influence the binding of substrates and the selectivity of the reaction. For instance, in palladium-catalyzed cross-coupling reactions, the steric bulk of ligands is known to play a critical role in promoting the desired bond formation and preventing side reactions. rsc.org Studies on bipyridine-ligated nickel catalysts have shown that substituents in the 6 and 6'-positions have a major impact on catalytic performance in cross-electrophile coupling reactions. nih.gov
| Structural Feature | Potential Impact on Catalysis |
| Pyridine Nitrogen | Coordination to the metal center |
| 2-Methyl Group | Increases electron density on the metal, provides steric bulk |
| 6-Phenoxy Group | Modulates electronic properties of the metal, provides significant steric bulk |
Relationship Between Structural Features and Luminescent Characteristics
The luminescent properties of pyridine derivatives are closely tied to their molecular structure, and this compound is expected to exhibit interesting photophysical behavior due to its specific substitution pattern. The fluorescence characteristics of a closely related compound, 2-(4-methyl)phenoxypyridine, have been studied, providing insights into the potential luminescent properties of this compound. researchgate.net
The fundamental fluorophore in this molecule can be considered as the phenoxypyridine unit. The electronic transitions responsible for fluorescence typically involve π-π* transitions within the aromatic system. The methyl and phenoxy substituents can modulate the energy of these transitions and, consequently, the emission wavelength.
The electron-donating methyl group can cause a bathochromic (red) shift in the emission spectrum due to the destabilization of the highest occupied molecular orbital (HOMO). The phenoxy group, with its ability to participate in resonance, can also extend the π-conjugated system, which generally leads to a red shift in both absorption and emission spectra.
Furthermore, the formation of metal complexes with this compound can significantly alter its luminescent properties. rsc.orgrsc.org Coordination to a metal ion can lead to the emergence of new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, which can be emissive. The nature of the metal ion and the coordination geometry would strongly influence the color and intensity of the luminescence. For instance, palladium(II) complexes with tridentate pyridine-containing ligands have been shown to exhibit photoluminescence. researchgate.netmdpi.com
The solvent environment can also play a crucial role in the luminescent characteristics of this compound. Solvatochromism, a change in the color of the emission with the polarity of the solvent, is a common phenomenon in molecules with a significant change in dipole moment upon excitation.
| Structural Feature | Influence on Luminescence |
| Phenoxypyridine Core | Primary fluorophore |
| 2-Methyl Group | Potential for bathochromic shift |
| 6-Phenoxy Group | Extension of π-conjugation, potential for bathochromic shift |
| Metal Coordination | Can induce new emissive states (e.g., MLCT) |
Impact of Steric and Electronic Effects on Intermolecular Interactions
The intermolecular interactions of this compound in the solid state and in solution are governed by a combination of steric and electronic effects arising from its constituent groups. These interactions dictate the crystal packing, solubility, and supramolecular chemistry of the compound. rsc.org
Electronic Effects and Intermolecular Interactions: The electronic nature of this compound gives rise to several types of non-covalent interactions:
π-π Stacking: The presence of two aromatic rings, the pyridine and the phenyl ring of the phenoxy group, allows for the possibility of π-π stacking interactions. However, the steric bulk of the substituents and the likely non-coplanar arrangement of the two rings may lead to offset or edge-to-face π-π interactions rather than face-to-face stacking.
C-H···π Interactions: The C-H bonds of the methyl group and the aromatic rings can act as weak hydrogen bond donors to the π-systems of neighboring molecules.
Hydrogen Bonding: While this compound itself does not have strong hydrogen bond donors, the pyridine nitrogen can act as a hydrogen bond acceptor from suitable donor molecules in a co-crystal or solution.
The crystal structure of this compound would likely reveal a complex interplay of these interactions, with the steric demands of the substituents preventing a simple, densely packed structure and favoring more intricate three-dimensional arrangements. nih.gov
| Interaction Type | Contributing Structural Features |
| Steric Repulsion | 2-Methyl group, 6-Phenoxy group |
| π-π Stacking | Pyridine ring, Phenyl ring |
| C-H···π Interactions | Methyl C-H bonds, Aromatic C-H bonds |
| Hydrogen Bonding (acceptor) | Pyridine nitrogen |
| Dipole-Dipole Interactions | Electronegative N and O atoms |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Methyl-6-phenoxypyridine in laboratory settings?
- Use engineering controls such as closed systems or local exhaust ventilation to minimize inhalation exposure. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Safety showers and eye baths should be accessible. Avoid skin contact; wash thoroughly with soap and water if exposed. Store in a cool, dry place away from incompatible materials like strong acids or oxidizers .
Q. What analytical techniques confirm the purity and structure of this compound?
- High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies structural features like methyl and phenoxy groups. Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-TOF). Gas chromatography (GC) with flame ionization detection assesses purity (>98%). Cross-reference spectral data with PubChem or NIST databases for validation .
Q. How is this compound synthesized, and what conditions optimize yield?
- A common route involves Ullmann-type coupling between 2-methyl-6-chloropyridine and phenol under catalytic Cu(I) in DMF at 120°C. Key parameters include maintaining anhydrous conditions, a 1:1.2 molar ratio of reactants, and reaction monitoring via TLC. Yields >75% are achievable with 24-hour reaction times .
Advanced Research Questions
Q. How can computational chemistry predict substituent effects on this compound’s electronic properties?
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. Compare HOMO-LUMO gaps for derivatives with substituents like fluoro or methoxy groups. Tools like Gaussian or ORCA model dipole moments and nucleophilic/electrophilic sites, guiding synthetic modifications .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Conduct structure-activity relationship (SAR) studies with controlled variables (e.g., substituent position, steric effects). Use standardized assays (e.g., MIC for antimicrobial activity) and validate with orthogonal methods (e.g., enzyme inhibition vs. cell viability). Publish full datasets, including negative results, to clarify discrepancies .
Q. How do steric and electronic factors influence the regioselectivity of this compound in cross-coupling reactions?
- Steric hindrance from the methyl group directs reactions to the para position of the phenoxy moiety. Electronic effects from electron-withdrawing substituents (e.g., -NO₂) slow down Suzuki-Miyaura couplings, requiring higher Pd catalyst loadings. Kinetic studies via in situ IR or NMR track intermediate formation .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the environmental impact of this compound?
- Use OECD Test Guidelines :
- Ready biodegradability (Test 301) : Monitor CO₂ evolution in closed-bottle tests.
- Soil adsorption (Test 106) : Measure log Koc via batch equilibrium.
- Aquatic toxicity (Test 202) : Conduct Daphnia magna 48-hour EC50 assays.
Q. What methodologies quantify degradation products of this compound under oxidative conditions?
- Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Identify hydroxylated or ring-opened products via fragmentation patterns. Compare with synthesized standards for quantification. Accelerated degradation studies (e.g., H2O2/UV) mimic environmental conditions .
Safety and Compliance
Q. How should this compound be disposed of to comply with regulatory standards?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
